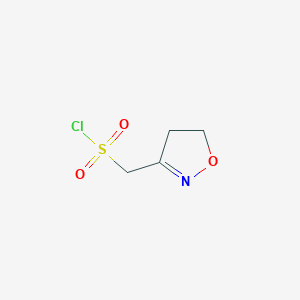
(4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride, commonly known as oxamyl chloride, is an organosulfur compound and is a key intermediate in the synthesis of many organic compounds. Oxamyl chloride is used in the synthesis of a variety of pharmaceuticals, fragrances, and other organic compounds. It is also used as a reagent in organic synthesis and in the development of new catalysts.
Scientific Research Applications
Oxamyl chloride is used in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and other organic compounds. It is also used as a reagent in organic synthesis and in the development of new catalysts. Oxamyl chloride is used in the synthesis of peptides, peptidomimetics, and peptidoglycans. It is also used in the synthesis of heterocyclic compounds, such as oxazoles, thiazoles, and imidazoles. In addition, it is used in the synthesis of amides, amines, and nitriles.
Mechanism of Action
Oxamyl chloride is an electrophilic reagent that reacts with nucleophiles such as amines, alcohols, and carboxylic acids. In the presence of a base, oxamyl chloride can be used to form amides, amines, and nitriles. Oxamyl chloride can also be used to form oxazoles, thiazoles, and imidazoles.
Biochemical and Physiological Effects
Oxamyl chloride is a toxic compound and is not used in humans or animals due to its potential for causing adverse health effects. Exposure to oxamyl chloride can cause irritation to the eyes, skin, and respiratory tract. In addition, it can cause nausea, vomiting, and dizziness. Prolonged exposure to oxamyl chloride can lead to liver and kidney damage.
Advantages and Limitations for Lab Experiments
The main advantage of using oxamyl chloride in lab experiments is its ability to form a wide variety of organic compounds. Its reactivity and low cost make it an attractive reagent for organic synthesis. However, oxamyl chloride is a toxic compound and should be handled with caution. It is important to wear protective clothing and use proper ventilation when working with this compound.
Future Directions
Future research on oxamyl chloride should focus on developing safer and more efficient methods for its synthesis. In addition, research should be conducted to explore new applications for oxamyl chloride, such as its use in the synthesis of peptide-based drugs. Finally, further research should be conducted to better understand the biochemical and physiological effects of exposure to oxamyl chloride.
Synthesis Methods
Oxamyl chloride is synthesized from the reaction of dimethyl sulfoxide (DMSO) and oxalyl chloride. The reaction is carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature. The reaction is exothermic and proceeds rapidly to give the desired product. The product is isolated by filtration and purified by recrystallization.
properties
IUPAC Name |
4,5-dihydro-1,2-oxazol-3-ylmethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO3S/c5-10(7,8)3-4-1-2-9-6-4/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAGYXXWOFVOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CON=C1CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B6603222.png)



![{6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride](/img/structure/B6603240.png)
![{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride](/img/structure/B6603259.png)



![methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B6603287.png)
